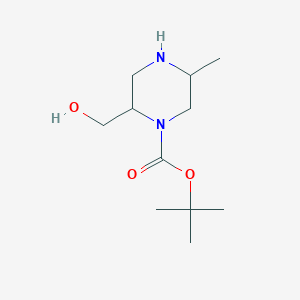

Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8-6-13(9(7-14)5-12-8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOCAAOGXLQNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine Derivatives

One common preparative route begins with the piperazine dihydrochloride salt, which is reacted with tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in methanol at low temperature (0 to 10 °C). The reaction is typically maintained under inert atmosphere to prevent oxidation and side reactions. After completion, the reaction mixture is concentrated and subjected to base hydrolysis to convert intermediates into the desired tert-butyl carbamate-protected piperazine derivative.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Boc Protection | Piperazine dihydrochloride (20 g, 119 mmol), triethylamine (48.7 mL, 357 mmol), tert-butyl dicarbonate (61 g, 280 mmol), MeOH, 0–10 °C, inert atmosphere, 1 h + warming to 50 °C for 18 h | 75% | Reaction concentrated, followed by NaOH hydrolysis at 100 °C for 18 h, neutralization, extraction, drying, and concentration to yield colorless solid |

This method yields tert-butyl 5-(hydroxymethyl)-2-methyl-piperazine-1-carboxylate as a colorless solid with characteristic proton NMR signals consistent with the structure.

Hydroxymethylation and Esterification

The hydroxymethyl substituent is introduced by selective hydroxymethylation of the methyl-piperazine intermediate. The reaction is carried out in tetrahydrofuran (THF) with aqueous sodium hydroxide at low temperature (0–10 °C), followed by reaction with benzyl chloroformate to form a benzyl ester intermediate. This step is critical for introducing the hydroxymethyl group while maintaining the Boc protection.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Hydroxymethylation and Benzyl Ester Formation | tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methyl-piperazine-1-carboxylate (18.5 g, 80.33 mmol), 1 M NaOH (88 mL), benzyl chloroformate (12 mL), THF, 0–10 °C, inert atmosphere, 1–2 h | 75–87% | Purification by column chromatography; product isolated as pale yellow oil; proton NMR and mass spectrometry confirm structure |

This step is performed under inert atmosphere to avoid oxidation and side reactions. The product is often used directly in subsequent synthetic steps without further purification.

Alkylation with Substituted Indolyl Ketones

Further functionalization involves alkylation of the hydroxymethyl-piperazine derivative with substituted indolyl ethanones in the presence of triethylamine in anhydrous THF at elevated temperature (around 65 °C). This step introduces complex substituents for medicinal chemistry applications.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation | (2R,5R)-5-hydroxymethyl-2-methyl-piperazine-1-carboxylate (380 mg, 1.6 mmol), 2-chloro-1-(6-chloro-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone (397 mg, 1.31 mmol), triethylamine (366 µL, 2.6 mmol), anhydrous THF, 65 °C, 3 h | 75% | Purification by silica gel chromatography; product isolated as colorless solid; NMR confirms substitution pattern |

This reaction exemplifies the versatility of the Boc-protected hydroxymethyl piperazine in further synthetic elaboration.

Alternative Hydroxymethylation via Formylation and Reduction

An alternative approach involves the use of formaldehyde in formic acid to introduce the hydroxymethyl group onto the piperazine nitrogen or carbon positions. This method involves heating the carbamate substrate with aqueous formaldehyde solution in formic acid at 100 °C for 3 hours in a sealed tube, followed by basification and extraction.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Formaldehyde Formylation | Substrate carbamate (1 equiv), formaldehyde (37% w/v aqueous, 4 equiv), formic acid, 100 °C, 3 h, sealed tube | Not specified | Followed by basification with potassium carbonate, extraction, drying, and concentration; used for hydroxymethylation in pyrazole derivatives but adaptable to piperazine systems |

This method, adapted from pyrazolamine synthesis protocols, offers an alternative hydroxymethylation route.

Summary Data Table of Preparation Steps

| Preparation Step | Reagents | Conditions | Yield | Product Description |

|---|---|---|---|---|

| Boc Protection of Piperazine | Piperazine dihydrochloride, tert-butyl dicarbonate, triethylamine, MeOH | 0–10 °C, inert atmosphere, 18 h at 50 °C | 75% | tert-butyl 5-(hydroxymethyl)-2-methyl-piperazine-1-carboxylate (colorless solid) |

| Hydroxymethylation and Benzyl Esterification | tert-butyl piperazine derivative, NaOH, benzyl chloroformate, THF | 0–10 °C, inert atmosphere, 1–2 h | 75–87% | Benzyl ester intermediate (pale yellow oil) |

| Alkylation with Indolyl Ethanone | Hydroxymethyl piperazine derivative, substituted ethanone, triethylamine, THF | 65 °C, 3 h | 75% | Alkylated piperazine derivative (colorless solid) |

| Formaldehyde Formylation (Alternative) | Carbamate substrate, formaldehyde, formic acid | 100 °C, 3 h, sealed tube | Not specified | Hydroxymethylated carbamate (adapted method) |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group in these derivatives often serves as a protecting group that can be removed under specific conditions to reveal the carboxylic acid functionality for further reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate is a piperazine derivative with diverse applications in pharmaceuticals and organic synthesis. It is a synthetic organic compound with potential in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula:

- Molecular Weight: 230.3 g/mol

- Functional Groups: The compound features a piperidine ring, a hydroxymethyl group, and a tert-butyl ester functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Notable activities include:

- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in neurodegenerative diseases.

- Receptor Binding: It may interact with receptors related to the central nervous system (CNS) and cardiovascular health.

The biological effects of this compound can be attributed to its structural features, which allow it to modulate enzyme activities and receptor functions. These interactions are vital for understanding its therapeutic potential.

Applications

Tert-butyl groups have a unique reactivity pattern and are used in various applications . Tertiary butyl esters have large applications in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate involves its ability to act as a protecting group and a versatile handle for further chemical modifications. The tert-butyl group can be removed under specific conditions to reveal the carboxylic acid functionality, which can then participate in various chemical reactions. The hydroxymethyl group can also undergo further modifications, making the compound a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related piperazine derivatives, highlighting key differences in substituents, stereochemistry, synthesis methods, and applications:

Structural and Functional Insights

Stereochemical Influence :

- The (2S,5S) configuration in the target compound may enforce a specific piperazine ring conformation, altering binding modes in chiral environments (e.g., enzyme active sites) .

- In contrast, (2R,5S) or (2S,5R) stereoisomers exhibit distinct crystallographic packing patterns, as observed in related analogs .

Synthetic Routes :

- Boc Protection : Most analogs are synthesized via Boc protection of piperazine, followed by alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Hydrazine Derivatives : Compounds with hydrazine linkages (e.g., ) require condensation steps, yielding antitubercular agents with demonstrated bioactivity .

Biological Activity :

- Piperazine derivatives with heteroaromatic substituents (e.g., pyrazine, thiadiazole) show promise in antiviral and anticancer research due to π-π stacking interactions .

- Hydroxymethyl-containing analogs (e.g., ) exhibit antitubercular activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a piperazine ring, which is known for its presence in various bioactive molecules, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing physiological processes. The compound acts as a ligand, binding to target sites and potentially altering enzyme activity or receptor signaling pathways .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly phosphodiesterases (PDEs). PDEs are critical in regulating cyclic nucleotide levels within cells, influencing smooth muscle relaxation and vasodilation. Inhibition of PDEs has been linked to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension .

Anticancer Potential

Recent studies have highlighted the compound's potential anticancer properties. It has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. For instance, compounds with similar piperazine structures have demonstrated significant cytotoxicity against tumors, suggesting that this compound could be explored for its anticancer efficacy .

Case Studies

Case Study 1: PDE5 Inhibition and Vascular Effects

In a study investigating PDE5 inhibitors, this compound was evaluated for its ability to enhance cGMP levels, leading to vasodilation. The results indicated that this compound could significantly improve blood flow dynamics in animal models, making it a candidate for further development in treating erectile dysfunction .

Case Study 2: Anticancer Activity

A recent investigation into piperazine derivatives showed that this compound exhibited enhanced cytotoxic effects against human cancer cell lines compared to standard treatments. The study concluded that the compound's unique structure contributes to its ability to induce apoptosis in cancer cells, warranting further exploration into its mechanisms and therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | PDE inhibition, anticancer | Enzyme modulation |

| N-Benzoylated piperazine derivatives | Anticancer | Apoptosis induction |

| 2-Substituted chiral piperazines | Antimicrobial | Efflux pump inhibition |

This table highlights the unique biological activities associated with this compound compared to similar compounds. Its dual role as a PDE inhibitor and potential anticancer agent sets it apart in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate?

- Methodological Answer : A nucleophilic substitution reaction is frequently employed, leveraging tert-butyl piperazine precursors. For example, tert-butyl piperazine-1-carboxylate derivatives react with halogenated intermediates (e.g., bromopyrimidines) in 1,4-dioxane or toluene under reflux (60–110°C) with potassium carbonate as a base. Reaction times vary from 4–16 hours, yielding products in 60–90% efficiency after purification via silica chromatography .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard for structural confirmation. For instance, ¹H NMR in CDCl₃ reveals characteristic tert-butyl singlet (~1.46 ppm) and piperazine proton splitting (3.1–3.8 ppm). LCMS data (e.g., m/z 342 [M+H]⁺) validate molecular weight and purity .

Q. What solvents and conditions are optimal for purification?

- Methodological Answer : Ethyl acetate/petroleum ether gradients (0–40%) or hexane/ethyl acetate (8:1 to 4:1) are effective for silica gel chromatography. Post-reaction, extraction with water and organic solvents (e.g., dichloromethane) removes excess base (K₂CO₃) .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 6.1925 Å, β = 93.5°) are analyzed via WinGX/ORTEP for 3D visualization. Hydrogen-bonding interactions (e.g., N–H⋯O) are quantified using graph-set analysis .

Q. What role do hydrogen-bonding patterns play in molecular packing?

- Methodological Answer : Hydrogen-bonding motifs (e.g., R₂²(8) or C(6) chains) stabilize crystal lattices. In tert-butyl piperazine derivatives, hydroxyl-methyl groups form intermolecular O–H⋯N bonds (2.8–3.0 Å), influencing solubility and melting points. Etter’s graph-set theory aids in predicting supramolecular architectures .

Q. How can Suzuki-Miyaura cross-coupling optimize functionalization of the piperazine core?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) mediate couplings between boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and halogenated pyridines. Microwave-assisted reactions (100°C, 3 hours) improve yields (up to 91%) compared to standard heating .

Q. What strategies mitigate racemization during chiral center synthesis?

- Methodological Answer : Low-temperature reactions (0–5°C) and chiral auxiliaries (e.g., L-serinyl hydrazides) preserve stereochemistry. Enantiomeric excess is validated via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does computational modeling predict pharmacological activity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like phosphoglycerate dehydrogenase, guiding SAR studies for antitubercular or anticancer applications .

Data Contradictions and Optimization

- Synthesis Yield Variability : Reaction times (4–16 hours) and temperature (60–110°C) significantly impact yields. For example, extended reflux (12 hours) in 1,4-dioxane improves conversion from 72% to 91% .

- Crystallographic Discrepancies : Anisotropic displacement parameters in piperazine derivatives vary with substituent bulkiness, necessitating high-resolution (<1.0 Å) data for accurate refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.